Avenaciolida

Descripción general

Descripción

Avenaciolida es un compuesto orgánico natural producido por el hongo Aspergillus avenaceus. Es una bis-γ-lactona con notables propiedades antifúngicas, antibacterianas y antimicobacterianas . La this compound se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inducir la apoptosis en células malignas .

Aplicaciones Científicas De Investigación

La avenaciolida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y la síntesis de lactonas.

Biología: Se ha investigado por sus propiedades antifúngicas, antibacterianas y antimicobacterianas.

Mecanismo De Acción

La avenaciolida ejerce sus efectos principalmente inhibiendo el transporte de glutamato en las mitocondrias. Interfiere con la capacidad del difosfato de adenosina para estimular la tasa de oxidación del glutamato, lo que lleva a la disfunción mitocondrial y la producción de especies reactivas de oxígeno. Esto da como resultado la apoptosis de células malignas .

Compuestos Similares:

Derivados del Ácido Itaconico: Estos compuestos, como la this compound, poseen actividades antimicrobianas y antiinflamatorias.

Isothis compound: Un compuesto estrechamente relacionado con actividades biológicas similares.

Unicidad: La this compound es única debido a su inhibición específica del transporte de glutamato y sus potentes propiedades anticancerígenas. Su capacidad para inducir la apoptosis a través de la disfunción mitocondrial la diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Avenaciolide is known to interact with certain biomolecules, particularly in the context of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this transport process . This interaction with glutamate transport suggests that Avenaciolide may play a role in biochemical reactions involving glutamate metabolism.

Cellular Effects

Avenaciolide has demonstrated significant effects on various types of cells. For instance, it has been found to induce apoptosis in human malignant meningioma cells . This effect was mediated by the production of reactive oxygen species (ROS), potentially caused by mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, Avenaciolide exerts its effects through several mechanisms. It is a specific inhibitor of glutamate transport in rat liver mitochondria, interfering with the ability of ADP to stimulate the rate of glutamate oxidation . Furthermore, it has been suggested that Avenaciolide may act as an atypical ionophore .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Avenaciolide in laboratory settings are limited, its impact on cellular function over time can be inferred from its known biochemical properties and cellular effects. For example, its ability to induce apoptosis in malignant meningioma cells suggests potential long-term effects on cellular function .

Metabolic Pathways

Avenaciolide is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this process, suggesting that it may have effects on metabolic flux or metabolite levels related to glutamate metabolism.

Transport and Distribution

While specific details on the transport and distribution of Avenaciolide within cells and tissues are currently limited, its known biochemical properties suggest that it may interact with certain transporters or binding proteins. For example, its role as an inhibitor of glutamate transport indicates that it may interact with glutamate transporters .

Subcellular Localization

The subcellular localization of Avenaciolide is not explicitly documented. Given its known effects on mitochondrial function, it is plausible that it may localize to mitochondria within cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de (±)-avenaciolida implica varios pasos. Un método incluye la reacción de γ-sustituidas α-bromobutenolidas con la sal de sodio del metil o anisil malonamato para producir metoxicarbonil- o anisiloximetilcarbonil-di-γ-lactonas . Otro método implica la reacción de anulación de α-formilcaprilato con 2,5-dihidro-3-feniltio-4-vinilfurano-2-ona, seguido de deshidratación, oxidación y reordenamiento .

Métodos de Producción Industrial: La producción industrial de avenaciolida se puede lograr mediante procesos de fermentación utilizando Aspergillus avenaceus. El caldo de fermentación se somete a fraccionamiento guiado por bioensayo para aislar la this compound como el constituyente bioactivo .

Análisis De Reacciones Químicas

Tipos de Reacciones: La avenaciolida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los anillos de lactona.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividades biológicas modificadas .

Comparación Con Compuestos Similares

Itaconic Acid Derivatives: These compounds, like avenaciolide, possess antimicrobial and anti-inflammatory activities.

Isoavenaciolide: A closely related compound with similar biological activities.

Uniqueness: Avenaciolide is unique due to its specific inhibition of glutamate transport and its potent anti-cancer properties. Its ability to induce apoptosis through mitochondrial dysfunction sets it apart from other similar compounds .

Propiedades

IUPAC Name |

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does avenaciolide exert its antifungal activity?

A1: Avenaciolide targets MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. By inhibiting MurA, avenaciolide disrupts bacterial cell wall formation, leading to cell death.

Q2: What is the role of reactive oxygen species (ROS) in avenaciolide's anti-cancer activity?

A2: Avenaciolide induces apoptosis in human malignant meningioma cells through ROS production []. This ROS generation is likely linked to mitochondrial dysfunction caused by avenaciolide.

Q3: What is the molecular formula and weight of avenaciolide?

A3: The molecular formula of avenaciolide is C16H26O4, and its molecular weight is 282.37 g/mol.

Q4: Are there any notable spectroscopic characteristics of avenaciolide?

A4: Yes, avenaciolide exhibits distinctive features in its 13C NMR spectrum, revealing its biosynthetic origin from 3-oxododecanoic acid and succinic acid []. Additionally, it displays unusual allylic coupling constants in its 1H NMR spectrum [].

Q5: Is there information available on the stability of avenaciolide under various conditions?

A5: While specific stability data is limited in the provided literature, the synthesis of various avenaciolide analogs with halogenated aromatic substituents suggests potential for modifying its stability and activity [].

Q6: Does avenaciolide possess any known catalytic properties?

A6: The provided literature focuses primarily on avenaciolide's biological activity. There is no mention of catalytic properties or applications.

Q7: Have computational methods been employed to study avenaciolide?

A7: Yes, molecular simulations have been used to investigate the interaction between avenaciolide and its target, MurA. These studies revealed that avenaciolide competitively inhibits MurA by interfering with the formation of a tetrahedral intermediate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

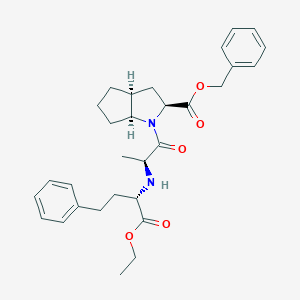

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)

![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)

![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)